molecular formula C11H9NO2 B7728571 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione CAS No. 25989-85-9

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B7728571
CAS RN: 25989-85-9
M. Wt: 187.19 g/mol
InChI Key: KCFXNGDHQPMIAQ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

p-Tolylmaleimide, also known as 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione, is a naphthalimide derivative Naphthalimide derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It has been reported that p-tolylmaleimide can arrest the cell cycle of human acute myeloid leukemia cells k562 in the sub-g0/g1 phase and induce apoptosis . This suggests that the compound interacts with its targets, leading to changes in cell cycle progression and ultimately cell death.

Result of Action

The primary result of p-Tolylmaleimide’s action is the induction of apoptosis in certain cancer cells . This leads to a decrease in the proliferation of these cells, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

properties

IUPAC Name

1-(4-methylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFXNGDHQPMIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25989-85-9
Record name 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25989-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10167512
Record name Maleimide, N-p-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione

CAS RN

1631-28-3, 25989-85-9
Record name N-(4-Methylphenyl)maleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1631-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,p-Tolylmaleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC148146
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Tolylmaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Maleimide, N-p-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(PARA-TOLYL)-MALEIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,P-TOLYLMALEIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB7TXV3P6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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